molecular formula C20H28N2O2 B404761 [4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone CAS No. 107785-92-2

[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone

Cat. No.: B404761
CAS No.: 107785-92-2
M. Wt: 328.4g/mol
InChI Key: JWNZELABWPWLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone is a high-purity chemical compound offered for research and development purposes. Piperidine-carboxamide derivatives are of significant interest in medicinal chemistry and are frequently explored as key scaffolds in the design of bioactive molecules . Such structures are commonly investigated for their potential to interact with various biological targets, including but not limited to G-protein coupled receptors and transporter proteins . Researchers value these compounds for developing novel therapeutic agents for central nervous system (CNS) disorders, metabolic diseases, and oncology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own thorough characterization and biological evaluation to determine this specific compound's mechanism of action and research applicability.

Properties

IUPAC Name

[4-(4-methylpiperidine-1-carbonyl)phenyl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-15-7-11-21(12-8-15)19(23)17-3-5-18(6-4-17)20(24)22-13-9-16(2)10-14-22/h3-6,15-16H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNZELABWPWLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperidine-4-one

4-Methylpiperidine is commonly synthesized via reductive amination of piperidine-4-one. A scalable approach involves:

  • Reactants : Piperidine-4-one, formaldehyde, and hydrogen gas.

  • Catalyst : Palladium on carbon (Pd/C) under transfer hydrogenation conditions.

  • Conditions : Heating at 90–95°C in aqueous formic acid yields 1-methylpiperidine-4-carboxylic acid hydrochloride (95% purity).

Protection-Deprotection Strategies

tert-Butyl 4-(methylamino)piperidine-1-carboxylate is a key intermediate. Its synthesis involves:

  • Step 1 : Boc protection of 4-methylaminopiperidine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).

  • Step 2 : Alkylation with toluene-4-sulfonic acid 3-methanesulfonyl-propyl ester in acetonitrile (MeCN) and potassium carbonate.

  • Yield : 79% after purification via silica chromatography.

Core Methanone Formation

Friedel-Crafts Acylation

The central benzene ring is functionalized via Friedel-Crafts acylation:

  • Reactants : Benzene, 4-methylpiperidine-1-carbonyl chloride.

  • Catalyst : Aluminum chloride (AlCl₃) in anhydrous DCM.

  • Outcome : Regioselective acylation at the para position.

Ullmann Coupling for Symmetric Substitution

For symmetric bis-piperidinyl methanones, Ullmann coupling is employed:

  • Reactants : 4-Iodobenzoyl chloride, 4-methylpiperidine.

  • Catalyst : Copper(I) oxide (Cu₂O) in chlorobenzene at 70°C.

  • Yield : 85% with >99% regioselectivity.

Amide Coupling Using EDCI/HOBt

A modular approach links pre-formed piperidine units to a dicarboxylic acid derivative:

  • Step 1 : Synthesize 1,4-benzenedicarbonyl dichloride via thionyl chloride (SOCl₂) treatment of terephthalic acid.

  • Step 2 : Couple 4-methylpiperidine to the dichloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

  • Conditions : DCM, room temperature, 12-hour reaction.

  • Yield : 72% after recrystallization.

Alternative Routes

Grignard Reagent-Mediated Synthesis

Turbo Grignard reagents enable efficient ketone formation:

  • Reactants : 4-Bromophenylmagnesium chloride, 1-methylpiperidine-4-carbonyl chloride.

  • Conditions : Isopropylmagnesium chloride/lithium chloride (Turbo Grignard) in THF at ambient temperature.

  • Advantage : Avoids cryogenic conditions, simplifying scalability.

Suzuki-Miyaura Cross-Coupling

For asymmetric variants, Suzuki coupling introduces diversity:

  • Reactants : 4-Boronophenyl methanone, 4-methylpiperidine-1-carbonyl bromide.

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃).

  • Base : Potassium carbonate (K₂CO₃) in ethanol/water.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (3:7 v/v).

  • Purity : >98% as confirmed by HPLC.

Recrystallization

  • Solvent : Ethanol/water (9:1 v/v).

  • Crystal Structure : Confirmed via X-ray diffraction (CCDC deposition).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.40–1.43 (t, 3H, CH₂CH₃), 2.38 (s, 6H, N-CH₃), 7.68–8.50 (m, 4H, Ar-H).

  • IR (cm⁻¹) : 1681 (C=O), 1645 (C=N).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.

  • Throughput : 1 kg/day with 92% yield.

Cost-Effective Catalysts

  • Copper(I) Oxide : Reduces catalyst loading to 0.02 wt% while maintaining 70°C reaction temperature.

  • Waste Reduction : Ethanol/water solvent systems minimize environmental impact.

Challenges and Solutions

Regioselectivity in Acylation

  • Issue : Competing ortho/meta acylation.

  • Solution : Use bulky directing groups (e.g., trimethylsilyl) to enhance para selectivity.

Byproduct Formation

  • Issue : Diastereomeric impurities from piperidine stereocenters.

  • Solution : Chiral chromatography with cellulose-based stationary phases .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of [4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and biological activities of [4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone with analogous compounds from the evidence:

Compound Substituents Physical Properties Biological Activity/Applications Reference
This compound (Target) Two 4-methylpiperidine-1-carbonyl groups on phenyl ring Data not explicitly provided Inferred: Potential kinase inhibition or antimicrobial activity based on structural analogs
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone 4-Methylphenyl and 4-methylpiperidinyl groups Studied for electronic and nonlinear optical properties; substituents tune reactivity Theoretical applications in materials science
4PP-6 : (4-(4-(t-Butyl)phenyl)piperidin-1-yl)(cyclohexyl)methanone t-Butylphenyl and cyclohexyl groups NMR and MS data reported; molecular weight: 353.54 g/mol Structural analog in Mycobacterium tuberculosis growth inhibition studies
4PP-8 : (4-(4-(t-Butyl)phenyl)piperidin-1-yl)(piperidin-1-yl)methanone t-Butylphenyl and piperidinyl groups NMR (δ 1.43–3.50 ppm), MS: m/z 378.3 [M+H]+ Evaluated for antimycobacterial activity
Compound 8c : {1‑[(4‑Chlorophenyl)methyl]piperidin‑4‑yl}(4‑fluorophenyl)methanol Chlorophenyl-benzyl and fluorophenyl groups Mp: 113–116°C; NMR (δ 7.38–7.26 ppm for aromatic H) σ1 receptor ligand with binding affinity data
Compound 74 : (6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Trifluoromethylphenyl and methylimidazopyridazinyl groups Mp: 133–135°C; HPLC purity: 99.6% Retinol-binding protein antagonist; preclinical efficacy in metabolic disorders
C1–C4 : Bis-phenyl methanones with thiadiazolyl substituents Thiadiazolyl and aryl groups FTIR, NMR, and elemental analysis reported Antibiofilm and antimicrobial activities; efflux pump inhibition
KW-2449 : (E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone Indazolyl-vinyl and piperazinyl groups Multikinase inhibitor; investigated for leukemia therapy

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., trifluoromethyl in Compound 74) enhances binding to retinol-binding proteins , whereas bulky substituents (e.g., t-butyl in 4PP-6) improve antimycobacterial activity by increasing lipophilicity . Fluorophenyl groups (e.g., in Compound 8c) are associated with σ1 receptor selectivity, with binding affinities influenced by halogen interactions .

HPLC purity (>99% in Compound 74) is critical for preclinical validation, ensuring minimal impurities in pharmacological studies .

Theoretical vs. Experimental Data: The electronic properties of (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone were computationally modeled, showing that methyl groups reduce HOMO-LUMO gaps, enhancing nonlinear optical responses .

Biological Activity

The compound [4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article delves into its biological activities, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological potential.

Chemical Structure and Properties

The compound features a piperidine ring structure that is often associated with various biological activities. Its molecular formula is C16_{16}H22_{22}N2_2O, and it has a molecular weight of approximately 274.36 g/mol. The structural characteristics contribute to its interactions with biological targets, particularly in the context of enzyme inhibition.

Enzyme Inhibition

Research indicates that piperidine derivatives can act as inhibitors for several enzymes involved in critical biological pathways. For instance, studies have shown that compounds with similar structures exhibit significant inhibition against various kinases and enzymes linked to cancer progression.

Table 1: Enzyme Inhibition Data for Piperidine Derivatives

Compound NameTarget EnzymeIC50 (µM)Reference
Compound AIRAK40.027
Compound BMAGL0.084
Compound CALK0.093

Anti-Cancer Activity

Studies have demonstrated that piperidine derivatives can exhibit anti-cancer properties. For example, the combination of trametinib (a MEK inhibitor) with a piperidine-based compound showed enhanced antiproliferative effects in malignant pleural mesothelioma (MPM) models. This suggests that the compound may play a role in modulating pathways critical for tumor growth and survival.

Case Study: Trametinib and Piperidine Derivative Combination
In vitro studies revealed that the combination of trametinib and the piperidine derivative resulted in:

  • Reduced cell viability in MPM cell lines.
  • Inhibition of ERK phosphorylation , suggesting a mechanism of action through MAPK pathway modulation.
  • Enhanced expression of immune checkpoint proteins, which could improve therapeutic outcomes in combination therapies.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with key proteins involved in signaling pathways. The presence of the carbonyl group enhances binding affinity to target enzymes, potentially increasing its inhibitory efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, benzoylpiperidine derivatives are synthesized via nucleophilic substitution or amide bond formation using reagents like HATU or DCC. Key steps include:

  • Step 1 : Activation of the carbonyl group using EDCI/HOBt in anhydrous DMF .
  • Step 2 : Coupling with 4-methylpiperidine under nitrogen atmosphere at 0–5°C to prevent side reactions .
  • Purity Assurance : HPLC with reverse-phase C18 columns (e.g., 99% purity confirmed at retention time 11.5–12.0 min) and NMR spectroscopy (integration of aromatic protons at δ 7.2–7.8 ppm) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C-NMR : Aromatic protons (δ 7.2–7.8 ppm) and piperidine methyl groups (δ 1.2–1.4 ppm) confirm substitution patterns. Carbonyl carbons appear at δ 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions (e.g., [M+H]+ at m/z 369.2) and fragments (e.g., loss of piperidine moieties) .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O) at 1650–1700 cm⁻¹ and piperidine C-N bonds at 1250–1300 cm⁻¹ .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

  • Methodological Answer :

  • In vitro Screening : Use cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls like doxorubicin .
  • Target Identification : Molecular docking against receptors (e.g., sigma-1) using AutoDock Vina, validated by SPR for binding affinity (KD < 10 µM considered significant) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the piperidine ring) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare analogs with substituents like -CF3 (electron-withdrawing) or -OCH3 (electron-donating). For example:
SubstituentBioactivity (IC50)Solubility (LogP)
4-CH35.2 µM2.8
4-CF33.1 µM3.5
4-OCH312.4 µM2.1
Increased lipophilicity (-CF3) enhances membrane permeability but may reduce solubility .
  • Synthetic Strategy : Introduce substituents via reductive amination or Suzuki-Miyaura coupling .

Q. How can contradictory data on receptor binding affinities be resolved?

  • Methodological Answer :

  • Assay Validation : Replicate SPR/ITC experiments under standardized conditions (pH 7.4, 25°C). For inconsistent KD values:
  • Check for compound aggregation using dynamic light scattering.
  • Validate with orthogonal techniques (e.g., fluorescence polarization) .
  • Computational Refinement : Adjust docking parameters (e.g., protonation states in MOE) to match experimental binding poses .

Q. What strategies optimize pharmacokinetic properties (e.g., metabolic stability) for in vivo studies?

  • Methodological Answer :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life >30 min is favorable.
  • Prodrug Design : Mask polar groups (e.g., esterification of hydroxyl moieties) to enhance bioavailability .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, critical for avoiding drug-drug interactions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize variability?

  • Methodological Answer :

  • Dose Range : Test 0.1–100 µM in triplicate, using logarithmic spacing (e.g., 0.1, 1, 10, 100 µM).
  • Controls : Include vehicle (DMSO ≤0.1%) and reference compounds (e.g., tamoxifen for estrogen receptors) .
  • Statistical Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .

Q. What computational tools are recommended for predicting off-target effects?

  • Methodological Answer :

  • Pharmit : Screen against >5,000 targets in the ChEMBL database.
  • SwissTargetPrediction : Prioritize targets based on similarity to known ligands (probability score >0.7) .

Conflict Resolution in Literature

Q. How to address discrepancies in reported synthetic yields (e.g., 25% vs. 78%) for similar derivatives?

  • Methodological Answer :

  • Reaction Optimization : Vary solvents (e.g., CHCl3/MeOH vs. n-hexane/EtOAc) and catalysts (e.g., Pd(OAc)2 vs. CuI). Higher yields (78%) are achieved with anhydrous conditions and inert atmospheres .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.